N-(2,4-difluorophenyl)-N'-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFFTIBMUTTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N 2,4 Difluorophenyl N Phenylurea
Phosgene-Based Synthesis Routes
The traditional and most direct methods for synthesizing unsymmetrical diaryl ureas, such as N-(2,4-difluorophenyl)-N'-phenylurea, have historically relied on phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene. mdpi.com These reagents serve as a source of the carbonyl group that links the two distinct aryl amine moieties.
Reactions Involving Isocyanates and Amines
The most prevalent phosgene-based strategy involves the reaction of an isocyanate with an amine. In this pathway, one of the required amines is first converted into an isocyanate using phosgene. For the synthesis of this compound, this can proceed in two ways:
Reaction of 2,4-difluoroaniline (B146603) with phosgene to produce 2,4-difluorophenyl isocyanate, followed by a reaction with aniline (B41778).
Reaction of aniline with phosgene to create phenyl isocyanate, which is then reacted with 2,4-difluoroaniline.
The subsequent step is the nucleophilic addition of the amine to the isocyanate, which typically proceeds with high yield and selectivity. A common procedure involves dissolving the amine in a suitable solvent, such as tetrahydrofuran (B95107), and then adding the isocyanate. The reaction is often carried out at room temperature and stirred until completion, which can be monitored by Thin-Layer Chromatography (TLC). nih.gov
For instance, the synthesis of an analog, 3-[3-[3-(2,4-difluorophenyl)ureido]-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester, was achieved with an 80.8% yield by reacting an amine precursor with 2,4-difluorophenyl isocyanate. nih.gov Similarly, various substituted phenyl isocyanates are routinely reacted with amines in solvents like dichloromethane (B109758) or toluene (B28343) in the presence of a base to yield the corresponding phenylurea derivatives. google.com
Table 1: Examples of Phenylurea Synthesis via Isocyanate Route
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|---|---|
| Amine Precursor (f) | 2,4-Difluorophenyl isocyanate | Tetrahydrofuran | Room Temperature | N,N'-disubstituted urea (B33335) analog | 80.8% | nih.gov |
| 3,4-Dichlorophenyl isocyanate | Dimethylamine hydrochloride | Dichloromethane | 30°C, with Triethylamine (B128534) | N,N'-disubstituted urea | 82% | google.com |
Utilization of Carbamoyl (B1232498) Chlorides
An alternative phosgene-based route involves the use of carbamoyl chlorides as intermediates. A carbamoyl chloride is synthesized by reacting an amine with phosgene. Subsequently, this carbamoyl chloride is reacted with a second, different amine to form the unsymmetrical urea. google.com
The general reaction is the nucleophilic substitution of the chlorine atom on the carbamoyl chloride by the amine. This reaction is typically performed in an inert solvent at temperatures ranging from 0°C to 150°C. To neutralize the hydrogen chloride (HCl) byproduct, an acid acceptor such as an organic base (e.g., triethylamine or pyridine) is often included. google.com For the target compound, the synthesis could involve reacting N-(2,4-difluorophenyl)carbamoyl chloride with aniline or reacting N-phenylcarbamoyl chloride with 2,4-difluoroaniline.
Non-Phosgene Synthesis Strategies
Driven by the extreme toxicity of phosgene, significant research has focused on developing phosgene-free synthetic routes for phenylureas and their precursors, isocyanates and carbamates. researchgate.nettno.nlresearchgate.net These methods prioritize safer reagents and more environmentally benign processes.
Aminolysis Reactions
Aminolysis, a chemical reaction in which a molecule is split by reacting with an amine or ammonia, provides a viable non-phosgene pathway to phenylureas. wikipedia.org A prominent example is the aminolysis of carbamates. This two-step approach first involves the synthesis of an N-aryl carbamate (B1207046), which is then converted to the target urea. tno.nl
For example, a carbamate can be formed by the reaction of an amine with an organic carbonate, such as dimethyl carbonate. tno.nl This carbamate intermediate can then undergo aminolysis by reacting with a different amine to yield the final unsymmetrical urea. Research into the synthesis of N-methyl-N',N'-diphenylurea demonstrated that O-methyl-N,N'-diphenyl carbamate could be converted into the target urea by reacting it with methylamine. tno.nl This principle can be applied to the synthesis of this compound by first preparing an appropriate N-aryl carbamate and then reacting it with either aniline or 2,4-difluoroaniline.
Green Chemistry Approaches in Phenylurea Synthesis
Green chemistry principles aim to reduce waste and minimize the use of hazardous substances. In phenylurea synthesis, this translates to developing solvent-free reactions, using recyclable catalysts, and employing one-pot procedures to improve atom economy and efficiency. mdpi.com
Key green approaches applicable to this compound synthesis include:
Catalytic Routes : The use of basic catalysts, such as lead(II) oxide (PbO), has been shown to significantly enhance the yield in the reaction of phenylurea with methanol (B129727) to form methyl N-phenyl carbamate, a key isocyanate precursor. epa.govresearchgate.net Palladium-based catalytic systems have also been developed for the reductive carbonylation of nitrobenzene (B124822) to produce 1,3-diphenylurea (B7728601), avoiding phosgene entirely. researchgate.net
Alternative Reagents and Solvents : Research has explored the use of urea itself as a carbonyl source, reacting it directly with amines. iglobaljournal.comchemicalbook.comorgsyn.org Furthermore, conducting reactions in water instead of organic solvents represents a significant green advancement. A method for synthesizing N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water has been developed, offering high yields and purity without the need for silica (B1680970) gel chromatography. researchgate.net
One-Pot Synthesis : Multi-component, one-pot reactions, such as the Biginelli reaction for synthesizing dihydropyrimidones (which involves a urea component), exemplify efficient green methods that reduce intermediate separation steps and waste. pjoes.com
Multi-Step Synthetic Sequences for this compound and its Analogs
The synthesis of complex molecules containing the this compound core often requires multi-step reaction sequences. These pathways allow for the construction of intricate molecular architectures by systematically building upon a simpler starting material.
An illustrative example is the synthesis of a complex analog of the target compound, which begins with 4-fluorobenzaldehyde. nih.gov This multi-step process involves a series of transformations to build the necessary functionality before the final urea formation step.
Table 2: Multi-Step Synthesis of a N-(2,4-difluorophenyl)ureido Analog
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| i | Nitration | Sulfuric acid, Nitric acid | 4-Fluoro-3-nitro-benzaldehyde | 95.4% | nih.gov |
| ii | Nucleophilic Aromatic Substitution | 3,5-Dimethylpiperidine, Et₃N, Dichloromethane | 4-(3,5-Dimethylpiperidin-1-yl)-3-nitro-benzaldehyde | 93.5% | nih.gov |
| iii | Trifluoromethylation | (Trifluoromethyl)trimethylsilane, K₂CO₃, DMF | 1-(4-(3,5-Dimethylpiperidin-1-yl)-3-nitrophenyl)-2,2,2-trifluoroethanol | 86.8% | nih.gov |
| iv | Oxidation | Dess-Martin periodinane, NaHCO₃, Dichloromethane | 1-(4-(3,5-Dimethylpiperidin-1-yl)-3-nitrophenyl)-2,2,2-trifluoroethanone | - | nih.gov |
| v | Horner-Wadsworth-Emmons | NaH, Triethyl phosphonoacetate, Tetrahydrofuran | Ethyl 3-(4-(3,5-dimethylpiperidin-1-yl)-3-nitrophenyl)-4,4,4-trifluorobut-2-enoate | 32.5% (two steps) | nih.gov |
| vi | Reduction (Nitro group & Alkene) | Pd-C, Hydrogen balloon, Tetrahydrofuran | Ethyl 3-(3-amino-4-(3,5-dimethylpiperidin-1-yl)phenyl)-4,4,4-trifluorobutanoate | 42.3% | nih.gov |
Such synthetic sequences are crucial for creating novel analogs with tailored properties, including other fluorinated compounds like triphenylphosphonium analogs and S(IV) aza-analogues of pharmaceuticals. nih.govnih.gov These syntheses often involve the careful orchestration of reactions to introduce specific functional groups while preserving the integrity of the existing molecular structure.
Optimization of Reaction Conditions and Yields
The predominant method for synthesizing this compound involves the reaction of an aniline derivative with a corresponding isocyanate. Specifically, this can be achieved by reacting 2,4-difluoroaniline with phenyl isocyanate or, alternatively, aniline with 2,4-difluorophenyl isocyanate. nih.gov The success of this synthesis hinges on carefully controlled conditions to maximize the product yield and purity. Key parameters that are typically optimized include the choice of solvent, the type of base used (if any), reaction temperature, and reaction time.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred for this type of synthesis. In the synthesis of a structurally related phenylurea derivative, various solvents were tested, with tetrahydrofuran (THF) often providing high yields. nih.gov Other solvents like dichloromethane (DCM), dimethylformamide (DMF), and toluene may also be employed. nih.govgoogle.com The selection of the optimal solvent is often determined empirically for each specific pair of reactants.
Base Selection: In many syntheses of phenylureas, an organic base is added to facilitate the reaction. Bases such as triethylamine or diisopropylethylamine can be used to neutralize any acidic byproducts that may form. google.com In some phosgene-free methods for synthesizing unsymmetrical arylureas, alkaline salts like potassium carbonate (K₂CO₃) and sodium acetate (B1210297) (NaOAc) have been shown to effectively promote the reaction, with NaOAc being a mild and efficient choice. researchgate.net
Temperature and Reaction Time: The reaction temperature and duration are interdependent variables that must be optimized. Many phenylurea syntheses proceed efficiently at room temperature, often stirred for a period ranging from a few hours to overnight, until Thin Layer Chromatography (TLC) indicates the consumption of the starting materials. nih.gov In some cases, gentle heating (e.g., 30-40 °C) can accelerate the reaction, reducing the required time. google.com However, excessive heat can lead to the formation of unwanted byproducts.
The following table illustrates how reaction conditions can be varied to optimize the yield of a generic unsymmetrical phenylurea synthesis, which is a model for the synthesis of this compound. researchgate.net
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | - | 60 | Moderate |
| 2 | DMSO | - | 60 | Good |
| 3 | Methanol | - | 60 | High |
| 4 | Methanol | K₂CO₃ | 60 | ~95 |
| 5 | Methanol | NaOAc | 60 | ~98 |
| 6 | Methanol | NaOAc | Room Temp (25) | Good (longer time) |
Stereoselective Synthesis of Phenylurea Derivatives
The core structure of this compound is achiral. However, chirality can be introduced by modifying the phenyl rings with substituents that create a stereocenter or by incorporating the urea moiety into a larger, chiral molecular framework. The synthesis of such chiral derivatives is of great interest, particularly for developing compounds with specific biological activities, as stereochemistry often plays a crucial role in molecular recognition and interaction with biological targets like enzymes and receptors. nih.govmdpi.com
The stereoselective synthesis of phenylurea derivatives typically involves one of two general strategies:
Use of Chiral Starting Materials: The most straightforward approach is to start with a chiral amine or a chiral isocyanate. For instance, if a chiral aniline derivative (containing a stereocenter on a substituent) is reacted with 2,4-difluorophenyl isocyanate, the resulting phenylurea product will be chiral. This method relies on the availability of enantiomerically pure starting materials.
Asymmetric Catalysis: An alternative and more versatile method is the use of a chiral catalyst to control the stereochemical outcome of the reaction. While the direct catalytic asymmetric synthesis of the urea bond is less common, chiral catalysts can be employed in reactions that install the stereocenter elsewhere in the molecule before or after the urea formation. For example, chiral thioureas, which are structurally related to ureas, have been extensively developed as powerful hydrogen-bond-donating organocatalysts for a wide range of stereoselective reactions. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, it provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(2,4-difluorophenyl)-N'-phenylurea, a multi-pronged NMR approach was utilized to unequivocally confirm its structure.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments in its aromatic rings and urea (B33335) linkage. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton. Protons on the phenyl ring and the difluorophenyl ring exhibit characteristic multiplets in the aromatic region of the spectrum. The protons of the urea group (N-H) typically appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.
Detailed analysis of the coupling patterns (J-coupling) between adjacent protons provides further structural insights, allowing for the assignment of specific protons to their positions on the aromatic rings.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (ortho) | Data not available | Data not available | Data not available |
| Phenyl-H (meta) | Data not available | Data not available | Data not available |
| Phenyl-H (para) | Data not available | Data not available | Data not available |
| Difluorophenyl-H3 | Data not available | Data not available | Data not available |
| Difluorophenyl-H5 | Data not available | Data not available | Data not available |
| Difluorophenyl-H6 | Data not available | Data not available | Data not available |
| NH (urea) | Data not available | Data not available | Data not available |
| NH' (urea) | Data not available | Data not available | Data not available |
| Note: Specific experimental data for chemical shifts and coupling constants were not available in the searched literature. The table is presented as a template for expected data. |
Carbon-13 (¹³C) NMR Analysis
Complementing the proton NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic rings are influenced by the electronegativity of the attached fluorine atoms and the urea linkage. The carbonyl carbon of the urea group typically resonates at a characteristic downfield position.
The presence of fluorine atoms leads to through-bond carbon-fluorine (C-F) couplings, which can result in the splitting of carbon signals, providing further confirmation of the fluorine substitution pattern.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| Carbonyl (C=O) | Data not available | Data not available |
| Phenyl-C1 | Data not available | Data not available |
| Phenyl-C2/C6 | Data not available | Data not available |
| Phenyl-C3/C5 | Data not available | Data not available |
| Phenyl-C4 | Data not available | Data not available |
| Difluorophenyl-C1 | Data not available | Data not available |
| Difluorophenyl-C2 | Data not available | Data not available |
| Difluorophenyl-C3 | Data not available | Data not available |
| Difluorophenyl-C4 | Data not available | Data not available |
| Difluorophenyl-C5 | Data not available | Data not available |
| Difluorophenyl-C6 | Data not available | Data not available |
| Note: Specific experimental data for chemical shifts and coupling constants were not available in the searched literature. The table is presented as a template for expected data. |
Fluorine-19 (¹⁹F) NMR Analysis for Fluorinated Derivatives
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. nih.gov The ¹⁹F nucleus is highly sensitive in NMR experiments, and its chemical shifts are very responsive to the local electronic environment. nih.govnih.gov The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring. The chemical shifts and the coupling between these two fluorine nuclei (F-F coupling), as well as couplings to adjacent protons (H-F coupling), provide definitive evidence for the 2,4-difluoro substitution pattern. nih.gov
Interactive Data Table: ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| F (at C2) | Data not available | Data not available |
| F (at C4) | Data not available | Data not available |
| Note: Specific experimental data for chemical shifts and coupling constants were not available in the searched literature. The table is presented as a template for expected data. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The analysis of the resulting mass spectrum allows for the confirmation of the molecular weight of the compound.
Further fragmentation of the [M+H]⁺ ion can be induced within the mass spectrometer. A characteristic fragmentation pathway for N,N'-substituted ureas involves cleavage of the C-N bonds of the urea group, leading to the formation of specific fragment ions. chemicalbook.com For instance, the elimination of an isocyanate moiety is a common fragmentation pattern that can help to confirm the structure of the molecule. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. The experimentally determined exact mass of the [M+H]⁺ ion of this compound can be compared to the theoretically calculated mass, providing unequivocal confirmation of its molecular formula.
Interactive Data Table: Mass Spectrometry Data for this compound
| Analysis | Ion | m/z Value |
| ESI-MS | [M+H]⁺ | Data not available |
| Fragment 1 | Data not available | |
| Fragment 2 | Data not available | |
| HRMS | [M+H]⁺ (Calculated) | Data not available |
| [M+H]⁺ (Found) | Data not available | |
| Note: Specific experimental data for m/z values were not available in the searched literature. The table is presented as a template for expected data. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique spectral fingerprint. For this compound, these spectra are characterized by absorptions corresponding to the urea core, the two phenyl rings, and the carbon-fluorine bonds.
The FT-IR spectrum of this compound provides definitive evidence for its key functional groups. The analysis of phenylurea and its derivatives reveals characteristic vibrational bands that are expected to be present in the spectrum of the title compound. orientjchem.orgresearchgate.net
A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea group, typically observed in the region of 1650-1710 cm⁻¹. iglobaljournal.com The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The N-H stretching vibrations of the urea's amine groups are also highly characteristic, appearing as one or more bands in the 3300-3500 cm⁻¹ region. iglobaljournal.com
The aromatic C-H stretching vibrations of the phenyl and difluorophenyl rings are expected to produce signals above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ range. orientjchem.org The presence of the difluorophenyl group introduces strong C-F stretching vibrations, which are anticipated to appear in the fingerprint region, generally between 1100 and 1300 cm⁻¹. The aromatic C-N stretching vibration is also expected, with bands reported for similar compounds around 1255 cm⁻¹. orientjchem.org
Table 1: Representative FT-IR Vibrational Frequencies for this compound This table is based on characteristic frequencies for phenylurea derivatives. orientjchem.orgiglobaljournal.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3300 - 3500 | Medium-Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| C=O (Urea) | Stretching | 1650 - 1710 | Strong |
| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-F | Stretching | 1100 - 1300 | Strong |
| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |
Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric vibrations of the aromatic rings in this compound are often more prominent in the Raman spectrum.
Key features in the Raman spectrum would include the ring breathing mode of the monosubstituted phenyl ring, which is typically observed near 1000 cm⁻¹. orientjchem.org The C=O stretch of the urea is also Raman active and would appear in a similar region as in the FT-IR spectrum, around 1655-1660 cm⁻¹. orientjchem.org Analysis of 1,3-diphenylurea (B7728601) has shown that intermolecular interactions and molecular conformation can be clearly distinguished using Raman spectroscopy. researchgate.net The vibrational frequencies are computed at the DFT-B3LYP level to provide tentative vibrational assignments. researchgate.netkfupm.edu.sa
Table 2: Anticipated Raman Shifts for this compound This table is based on characteristic frequencies for phenylurea and its derivatives. orientjchem.orgresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3050 - 3150 | Strong |
| C=O (Urea) | Stretching | 1655 - 1660 | Medium |
| Aromatic C=C | Ring Stretching | 1600 - 1610 | Strong |
| Phenyl Ring | Ring Breathing | ~1000 | Strong |
| C-F | Stretching | 1100 - 1300 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula, C₁₃H₁₀F₂N₂O, to confirm the compound's purity and empirical formula. The close correlation between the experimental and theoretical values is a critical checkpoint in the characterization process following synthesis.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 62.91 |
| Hydrogen | H | 1.008 | 4.06 |
| Fluorine | F | 19.00 | 15.31 |
| Nitrogen | N | 14.01 | 11.28 |
| Oxygen | O | 16.00 | 6.45 |
| Total | 100.00 |
Thermal Analysis Techniques in Structural Stability Studies
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability, decomposition profile, and phase transitions.
For phenylurea derivatives, thermal decomposition typically proceeds via a four-center pericyclic reaction, yielding an isocyanate and an amine. acs.org In the case of this compound, the expected decomposition products would be phenyl isocyanate and 2,4-difluoroaniline (B146603). The TGA curve would show a significant mass loss corresponding to this decomposition event. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. Studies on the thermal cracking of the related 1,3-diphenyl urea show that decomposition to phenyl isocyanate and aniline (B41778) occurs at temperatures above 350 °C. mdpi.com
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. The DSC thermogram for a pure, crystalline sample of this compound would exhibit a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this melting peak are important physical constants for the compound. For instance, the related compound N-phenylurea has a literature melting point of 145-147 °C. sigmaaldrich.com Following the melting endotherm, at higher temperatures, an exothermic or endothermic event associated with decomposition would be observed, which should correlate with the mass loss seen in TGA. researchgate.net
Computational and Theoretical Chemistry Studies of N 2,4 Difluorophenyl N Phenylurea
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various molecules, including urea (B33335) derivatives.
Table 1: Representative Optimized Geometrical Parameters for a Phenylurea Derivative (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.25 | N-C-N | 118 |
| C-N (amide) | 1.38 | C-N-C (phenyl) | 125 |
| C-C (aromatic) | 1.40 | H-N-C | 115 |
| C-F | 1.35 | C-C-F | 119 |
Note: These are representative values for a phenylurea scaffold and may vary slightly for N-(2,4-difluorophenyl)-N'-phenylurea.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). ajchem-a.comlibretexts.org These orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor ajchem-a.comlibretexts.orgyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule ajchem-a.com. For this compound, the HOMO is expected to be localized on the electron-rich phenylurea moiety, while the LUMO may be distributed over the difluorophenyl ring due to the electron-withdrawing nature of the fluorine atoms.
Table 2: Calculated Frontier Molecular Orbital Energies and Properties for a Phenylurea Derivative
| Orbital | Energy (eV) | Energy Gap (eV) | Key Contributing Atoms |
|---|---|---|---|
| HOMO | -6.5 | 4.8 | Phenyl ring, Nitrogen atoms |
| LUMO | -1.7 | Difluorophenyl ring, Carbonyl carbon |
Note: These values are illustrative and depend on the specific computational method and basis set used.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comresearchgate.netresearchgate.net The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms, while the hydrogen atoms of the N-H groups and the regions around the fluorine atoms will exhibit positive potential ajchem-a.com. Atoms in Molecules (AIM) theory can be used to further quantify the charge distribution by partitioning the molecule into atomic basins and calculating the net charge on each atom.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.orgwisc.edumpg.de NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is a measure of hyperconjugative and resonance interactions. In this compound, significant interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the adjacent pi-systems of the phenyl rings. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength researchgate.netresearchgate.net.
Table 3: Selected NBO Analysis Results for a Phenylurea Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C=O) | 50.8 | n → π* |
| LP (O) | σ* (N-C) | 25.3 | n → σ* |
| π (C=C) | π* (C=C) | 18.5 | π → π* |
Note: LP denotes a lone pair, and E(2) is the stabilization energy. These are representative values.
Potential Energy Surface (PES) Scanning for Conformational Stability
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically changing one or more of its geometric parameters, such as a dihedral angle, while optimizing the rest of the molecular geometry. uni-muenchen.devisualizeorgchem.comq-chem.comstackexchange.com For this compound, PES scans can be performed by rotating the bonds connecting the phenyl rings to the urea moiety. This allows for the identification of the most stable conformers (energy minima) and the transition states that separate them (energy maxima). The results of a PES scan provide valuable information about the flexibility of the molecule and the energy barriers for conformational changes, which can be important for its biological activity.
Molecular Docking and Modeling for Ligand-Target Interactions (Theoretical Basis)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netfrontiersin.orgresearchgate.net The theoretical basis of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand in the receptor's active site. The scoring function then estimates the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. While this article does not delve into specific docking studies of this compound, the computational data generated from DFT calculations, such as the optimized geometry, electrostatic potential, and charge distribution, are essential inputs for accurate molecular docking simulations. These parameters help in understanding the potential hydrogen bonding, hydrophobic, and electrostatic interactions that could govern the binding of this compound to a biological target. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is predicated on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. For a class of compounds like substituted phenylureas, including this compound, QSAR models can be invaluable for predicting their activity and understanding the structural features that govern their efficacy.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For phenylurea derivatives, this could be their herbicidal or enzyme-inhibiting activity.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Properties: Atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO). For instance, the lowest unoccupied molecular orbital energy (ELUMO) has been shown to be a relevant determinant in the antibody recognition of phenylurea herbicides nih.gov.
Hydrophobic Properties: The logarithm of the partition coefficient (log P), which describes the hydrophobicity of the molecule. Hydrophobicity has been identified as a critical factor in the antibody recognition of phenylurea herbicides nih.gov.
Steric Properties: Molecular volume, surface area, and specific conformational parameters.
Topological Properties: Indices that describe the connectivity of atoms within the molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that correlates the molecular descriptors with the biological activity researchgate.netactascientific.com. The general form of a QSAR equation is:
Activity = c0 + c1D1 + c2D2 + ... + cnDn
where Dn are the descriptor values and cn are their regression coefficients.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques. This often involves an external test set of compounds that were not used in the model's development to ensure its ability to accurately predict the activity of new molecules nih.gov.
For this compound and its analogs, a hypothetical QSAR study might explore how substitutions on the phenyl rings influence a specific biological activity. The model could reveal, for example, that electron-withdrawing groups at certain positions enhance activity, while bulky substituents are detrimental. Such insights are instrumental in the rational design of novel, more potent compounds.
Table 1: Illustrative QSAR Data for a Hypothetical Series of Phenylurea Derivatives
| Compound | log P | ELUMO (eV) | Molecular Volume (ų) | Predicted Activity (pIC50) |
| Phenylurea | 2.10 | -0.54 | 150.2 | 4.5 |
| N-phenyl-N'-(4-chlorophenyl)urea | 3.52 | -0.78 | 175.6 | 5.8 |
| This compound | 2.95 | -0.85 | 180.1 | 6.2 |
| N-(4-methoxyphenyl)-N'-phenylurea | 2.33 | -0.45 | 185.9 | 5.1 |
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as this compound. These predictions are vital for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound. Methods like Density Functional Theory (DFT) are commonly used for these calculations researchgate.netbiointerfaceresearch.com.
Vibrational Spectroscopy (IR and Raman): Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. These calculations are typically performed on the optimized geometry of the molecule. The predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and conformational isomers biointerfaceresearch.com. For N,N'-disubstituted ureas, theoretical calculations can help elucidate the preferred conformation, such as the trans-cis or trans-trans arrangement of the —NHCONH— group, which is influenced by intramolecular hydrogen bonding researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei (e.g., 1H, 13C, 19F) and spin-spin coupling constants. These predictions are highly sensitive to the molecular conformation and electronic environment around the nuclei. For N,N'-arylalkylureas, the analysis of 1H-NMR spectra, supported by theoretical calculations, can provide insights into conformational properties and the influence of substituents on hydrogen bonding researchgate.net.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption bands observed in a UV-Vis spectrum. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) associated with π → π* and n → π* electronic transitions within the phenyl rings and the urea moiety joasciences.com. Computational predictions can also help understand how substituent effects and molecular conformation influence the electronic spectra researchgate.net.
The accuracy of these computational predictions is dependent on the level of theory and basis set employed in the calculations. By comparing theoretically predicted spectra with experimental results, a deeper understanding of the structural and electronic properties of this compound can be achieved.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Phenylurea Derivative
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Frequency (cm-1) | ||
| N-H Stretch | 3350 | 3325 |
| C=O Stretch | 1675 | 1660 |
| C-N Stretch | 1320 | 1310 |
| 13C NMR Chemical Shift (ppm) | ||
| C=O | 155.8 | 154.2 |
| Cipso (Phenyl) | 138.5 | 139.1 |
| UV-Vis λmax (nm) | 258 | 260 |
Structure Activity Relationship Sar Investigations and Rational Design of N 2,4 Difluorophenyl N Phenylurea Analogs
Impact of Substituent Effects on the N-(2,4-difluorophenyl) Moiety
The N-(2,4-difluorophenyl) moiety is a critical component of the parent compound, and modifications to this ring system can significantly alter its interaction with biological targets. The electronic and steric properties of substituents play a pivotal role.
In related scaffolds, such as benzenesulfonamide analogs, the nature and position of substituents on an aromatic ring (Ring A) have been shown to be critical for defining high potency. nih.gov Studies have indicated a preference for electron-withdrawing groups at specific positions. For instance, analogs with electron-withdrawing substitutions like fluorine, chlorine, and bromine on the benzene ring generally exhibit stronger activity. nih.gov Conversely, the introduction of electron-donating groups, such as methyl groups, can lead to diminished activity. nih.gov
While direct SAR data on the 2,4-difluorophenyl ring of N-(2,4-difluorophenyl)-N'-phenylurea is specific to the biological target, general principles suggest that the existing difluoro substitution pattern creates a specific electronic environment. The fluorine atoms are highly electronegative, acting as strong electron-withdrawing groups that influence the electron density of the aromatic system. nih.gov This can impact interactions such as π-stacking and hydrogen bonding with protein residues. Altering this pattern, for example, by shifting the fluorine atoms or replacing them with other groups, would be expected to have a profound effect on activity.
Table 1: Theoretical Impact of Substituents on the N-(2,4-difluorophenyl) Moiety
| Position | Substituent Type | Predicted Effect on Electron Density | Potential Impact on Biological Activity |
| 2, 4 | Electron-Withdrawing (e.g., -F, -Cl) | Decreases ring electron density | Potentially enhances interactions with electron-deficient pockets; may increase binding affinity. nih.gov |
| 2, 4 | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases ring electron density | May decrease activity if electron-withdrawing character is crucial for binding. nih.gov |
| Other | Bulky Groups (e.g., -isopropyl) | Introduces steric hindrance | Can disrupt optimal binding conformation, leading to a loss of activity. mdpi.com |
Influence of Substitutions on the N'-phenylurea Moiety
The N'-phenylurea moiety offers a versatile site for chemical modification to probe the binding pocket of a target protein and modulate physicochemical properties. SAR studies on various phenylurea derivatives have demonstrated a strong dependence of activity on the substitution pattern of this phenyl ring.
In a series of phenylurea derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a strong preference for para-substitution on the N'-phenyl ring was observed. mdpi.com
Halogens: Substitution at the para-position with halogens such as fluorine, chlorine, or bromine resulted in compounds with similar and significant inhibitory activity. mdpi.com
Alkyl Groups: Small alkyl substituents at the para-position, like methyl or ethyl, also produced active compounds. mdpi.com However, increasing the steric bulk, for instance with an isopropyl group, led to a complete loss of activity, highlighting the spatial constraints of the target's binding site. mdpi.com
Positional Effects: Disubstitution at the ortho and para positions with fluorine or chlorine resulted in inactive compounds, reinforcing the importance of the specific substitution pattern for productive molecular recognition. mdpi.com
These findings underscore that while the N'-phenyl ring can tolerate a range of substituents at the para-position, both the electronic nature and the size of the substituent are critical determinants of biological activity.
Table 2: Effect of N'-phenylurea Moiety Substitution on IDO1 Inhibitory Activity
| Compound Ref. | N'-phenyl Substitution | IC₅₀ (μM) |
| i3 | 4-Chloro | 5.687 mdpi.com |
| i18 | 4-Fluoro | 5.475 mdpi.com |
| i19 | 4-Bromo | 4.077 mdpi.com |
| i2 | 4-Methyl | 8.613 mdpi.com |
| i20 | 4-Ethyl | 9.975 mdpi.com |
| i21 | 4-Isopropyl | Inactive mdpi.com |
| i16 | 2,4-Difluoro | Inactive mdpi.com |
| i17 | 2,4-Dichloro | Inactive mdpi.com |
Role of Halogenation (e.g., Fluorine) in Molecular Interactions
Halogenation, particularly fluorination, is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The fluorine atoms in this compound are not merely passive substituents; they actively participate in and modulate molecular interactions.
The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, which makes it resistant to metabolic cleavage and can block sites of metabolism, thereby improving metabolic stability. cambridgemedchemconsulting.comresearchgate.net The introduction of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, pKa, and membrane permeation. researchgate.netnih.gov
From an intermolecular interaction perspective, fluorine has a multifaceted role:
Hydrogen Bond Acceptor: The high electronegativity of fluorine allows it to act as a weak hydrogen bond acceptor, forming interactions with suitable donor groups in a protein's active site. nih.gov
Dipole-Dipole and Charge-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable dipole-dipole and charge-dipole interactions, which can contribute to binding affinity. researchgate.net
Modulation of Aromatic Systems: When attached to a phenyl ring, fluorine acts as a strong electron-withdrawing group, reducing the electron density of the aromatic system. nih.gov This can influence or weaken π-stacking interactions but may enhance interactions with electron-rich aromatic residues or other parts of the binding site. nih.gov For example, in the CGRP receptor antagonist atogepant, a 1,3,5-trifluorobenzene moiety resulted in a four-fold increase in binding affinity compared to the non-fluorinated analog. nih.gov
The 2,4-difluoro substitution pattern on the phenyl ring creates a distinct electrostatic potential surface that is integral to the molecule's recognition by its biological target.
Conformational Analysis and its Relationship to Molecular Recognition (Theoretical)
The urea (B33335) functionality itself imposes some conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov Theoretical studies on simple phenylurea have been conducted to understand its conformational preferences. nih.govosti.gov
Isomers: Phenylureas can exist as different isomers (e.g., cis and trans) based on the orientation of the substituents relative to the carbonyl group. Computational analysis of phenylurea indicates that the lowest energy form is a trans isomer in a syn geometry. nih.govosti.gov
Rotational Barriers: Rotation about the C(sp²)-N bond in the urea core is generally hindered, with energy barriers in the range of 8.6-9.4 kcal/mol. nih.govosti.gov The barrier to rotation for the phenyl group itself is considerably lower, predicted to be around 2.4 kcal/mol. nih.govosti.gov
In the context of this compound, the two phenyl rings can adopt various relative orientations. The preferred conformation in a protein binding site will be one that maximizes favorable interactions while minimizing steric clashes. The difluoro substitution pattern can influence these conformational preferences through steric and electronic effects, potentially favoring a specific torsional angle that presents the key binding motifs in an optimal arrangement for molecular recognition. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the target's binding site is a critical factor for high-affinity binding.
Bioisosteric Replacements and Their Theoretical Implications for Activity
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.com The phenyl rings in this compound are prime candidates for bioisosteric replacement to improve properties such as solubility, metabolic stability, and potency.
Phenyl Ring Bioisosteres: The phenyl group is one of the most common rings in pharmaceuticals, but it can contribute to poor physicochemical properties. nih.gov A variety of classical and non-classical bioisosteres have been explored:
Heterocycles: Simple aromatic heterocycles like pyridyl or thiophene rings are common replacements for a phenyl group. cambridgemedchemconsulting.com
Saturated Scaffolds: There is increasing interest in C(sp³)-rich motifs to escape the "flatland" of aromatic compounds. drughunter.comresearchgate.net These replacements can improve solubility and other drug-like properties. nih.gov Examples include:
Bicyclo[1.1.1]pentane (BCP): This rigid, non-planar scaffold effectively mimics the para-disubstituted phenyl ring. nih.govresearchgate.net BCP analogs have shown maintained potency with improved aqueous solubility, passive permeability, and metabolic properties in several inhibitor series. researchgate.netnih.gov
Cubane: The size and shape of cubane mimic the rotational volume of a phenyl ring. researchgate.net In some cases, cubane analogs have exhibited improved in vitro potency, though this can sometimes be offset by reduced metabolic stability. nih.gov
Bridged Piperidines: These motifs have also been successfully used as phenyl bioisosteres, leading to significant improvements in drug-like properties, particularly solubility. nih.gov
The theoretical implication of replacing one of the phenyl rings in this compound with a bioisostere like BCP would be to introduce a more three-dimensional character. This could potentially lead to novel interactions within the binding pocket and is a powerful strategy for improving aqueous solubility and metabolic stability while retaining or enhancing biological activity. nih.govnih.gov
Table 3: Common Phenyl Bioisosteres and Their Potential Impact
| Bioisostere | Key Feature | Potential Advantage | Reference |
| Pyridyl | Aromatic Heterocycle | Can introduce H-bond acceptor | cambridgemedchemconsulting.com |
| Bicyclo[1.1.1]pentane (BCP) | Rigid, 3D scaffold | Improved solubility, metabolic stability | nih.govresearchgate.netnih.gov |
| Cubane | 3D Phenyl mimic | Improved potency (case-dependent) | researchgate.netnih.gov |
| Bridged Piperidine | Saturated heterocycle | Drastically improved solubility | nih.gov |
Design Principles for Modulating Specific Molecular Interactions
Based on the SAR investigations, several key design principles emerge for the rational modification of this compound analogs to modulate specific molecular interactions and enhance biological activity.
Preserve the Urea Core: The -NH-CO-NH- linker is fundamental. It acts as both a hydrogen bond donor and acceptor, forming critical anchoring interactions with the target protein. nih.gov Its conformational properties are central to orienting the two flanking aryl rings correctly. nih.gov
Optimize N'-phenyl Substituents: The N'-phenyl ring is a key area for optimization.
Exploit the Para-Position: There is a demonstrated preference for substitution at the para-position. mdpi.com This position can be used to introduce groups that probe for additional interactions (e.g., hydrogen bonding, hydrophobic) within the S1 pocket of a target.
Control Steric Bulk: Avoid large, bulky substituents (like isopropyl) at the para-position if the binding pocket is sterically constrained. mdpi.com Small alkyl or halogen groups are generally well-tolerated. mdpi.com
Modulate Electronics: The electronic nature of the substituent (electron-donating vs. electron-withdrawing) should be systematically explored to fine-tune interactions. For example, in some systems, electron-rich phenyl rings show stronger activity. acs.org
Leverage Halogenation: The difluoro pattern on the N-phenyl ring is likely critical for potency.
Maintain Electron-Withdrawing Character: The electron-withdrawing nature of this ring appears important. nih.gov Further modulation could involve using other halogen patterns or strong electron-withdrawing groups like -CN or -CF₃.
Utilize Halogen Bonding: While fluorine is a weak hydrogen bond acceptor, heavier halogens (Cl, Br, I) can participate in stronger halogen bonds, which could be a design element if a suitable halogen bond acceptor is present in the binding site.
Incorporate Bioisosteric Replacements: To improve physicochemical properties, consider replacing one or both phenyl rings.
Target Poor Solubility: If solubility is an issue, replacing a phenyl ring with a C(sp³)-rich, non-planar scaffold like BCP or a bridged piperidine is a promising strategy. nih.gov
Explore Novel Interaction Vectors: Three-dimensional scaffolds can orient substituents in different vectors compared to a flat phenyl ring, potentially accessing new interactions and improving potency or selectivity.
By systematically applying these principles, new analogs of this compound can be designed with a higher probability of achieving the desired biological profile.
Coordination Chemistry of N 2,4 Difluorophenyl N Phenylurea and Its Derivatives
Ligand Properties of Urea (B33335) Derivatives in Metal Coordination
Urea and its derivatives are versatile ligands due to the presence of multiple potential donor atoms: the carbonyl oxygen and the two nitrogen atoms. researchgate.net In the vast majority of metal-urea complexes, coordination occurs through the carbonyl oxygen atom. researchgate.net This preference is attributed to the electronic structure of the urea moiety, where the oxygen atom acts as a Lewis base. The nature of the substituents on the nitrogen atoms significantly influences the electronic properties and, consequently, the coordination behavior of the urea derivative.
For N,N'-diarylureas, such as N-(2,4-difluorophenyl)-N'-phenylurea, the electronic landscape is more complex. The phenyl groups are electron-withdrawing, which can modulate the electron density on the urea backbone. The introduction of fluorine atoms on one of the phenyl rings further enhances this effect due to fluorine's high electronegativity. This modification can influence the ligand's hardness or softness, affecting its affinity for different metal ions.
The coordination of N-arylureas can sometimes deviate from the typical oxygen-binding mode. For instance, in some palladium complexes, evidence suggests that monosubstituted ureas can bind through the unsubstituted nitrogen atom. nih.gov The specific binding mode is often dictated by the reaction conditions, the nature of the metal ion, and the steric and electronic profiles of the ligand itself.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with urea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For N,N'-diarylureas, the general synthetic route would involve the dissolution of this compound and a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol, methanol (B129727), or a mixture of solvents, followed by heating or stirring at room temperature. nih.gov The resulting complexes can then be isolated as crystalline solids.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This is a powerful tool to determine the coordination mode of the urea ligand. Upon coordination of the carbonyl oxygen to a metal center, the C=O stretching vibration (ν(C=O)), typically observed around 1686 cm⁻¹ in free urea, shifts to a lower wavenumber. researchgate.net Conversely, if coordination were to occur through a nitrogen atom, this band would be expected to shift to a higher frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in the complex. Changes in the chemical shifts of the N-H protons and the phenyl ring protons and carbons upon coordination can elucidate the binding site.
UV-Vis Spectroscopy: The electronic spectra of the metal complexes reveal information about the d-d transitions of the metal ion and charge transfer bands. These spectra can help in determining the coordination geometry of the metal center. researchgate.net
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry of the synthesized complexes.
Binding Modes and Coordination Geometries of this compound Ligands
The binding mode of this compound to a metal ion is anticipated to be primarily through the carbonyl oxygen atom, acting as a monodentate ligand. This is the most common coordination mode for urea and its derivatives. researchgate.net However, the presence of the two aryl groups introduces the possibility of other interactions.
The coordination geometry of the resulting metal complex is dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries for transition metal complexes include:
Octahedral: This geometry is often observed for metal ions like Co(II), Ni(II), and Cu(II) when coordinated to six ligands. In the case of this compound, this could involve the coordination of two or more urea ligands along with other co-ligands such as water or anions. at.ua
Tetrahedral: This geometry is also common, particularly for ions like Zn(II) and in some Co(II) complexes. nih.gov
Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and sometimes Ni(II). nih.gov
Table 1: Expected Coordination Geometries of Metal Complexes with Urea Derivatives
| Metal Ion | Typical Coordination Number | Common Geometries |
|---|---|---|
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Pd(II) | 4 | Square Planar |
| Pt(II) | 4 | Square Planar |
Electronic Properties of Metal-Urea Complexes
The coordination of this compound to a metal ion is expected to significantly alter the electronic properties of both the ligand and the metal center. The electron-withdrawing nature of the difluorophenyl group will influence the donor strength of the carbonyl oxygen.
Key electronic properties include:
Ligand Field Effects: The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, the magnitude of which depends on the ligand field strength. This can be probed using UV-Vis spectroscopy.
Redox Potentials: The electron-withdrawing fluorine atoms can modulate the redox properties of the metal complex. For instance, in fluorinated phenanthroline complexes of copper, ligands with higher electron-withdrawing abilities were found to better stabilize the Cu(I) state. A similar effect could be anticipated for complexes of this compound.
Charge Transfer: Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands may be observed in the electronic spectra, providing insight into the electronic communication between the metal and the ligand.
Theoretical studies, such as Density Functional Theory (DFT), are invaluable for understanding the electronic structure of these complexes. DFT calculations can be used to model the molecular orbitals, predict electronic transitions, and quantify the nature of the metal-ligand bond. doi.org
Theoretical Applications of Urea-Metal Complexes
While the primary focus of research on N,N'-diarylureas has been in medicinal chemistry, their metal complexes have potential applications in various theoretical and practical domains.
Catalysis: N-heterocyclic carbenes (NHCs), which are structurally related to the carbene tautomer of ureas, are powerful ligands in catalysis. While less common, urea-based ligands have also been explored in catalytic systems. For example, palladium complexes with N-arylureas have been shown to be effective in heteroannulation reactions. nih.gov The electronic tuning afforded by the fluorinated phenyl group in this compound could be exploited to modulate the catalytic activity of its metal complexes.
Materials Science: Metal-urea complexes can serve as precursors for the synthesis of nanomaterials. For instance, pyrolysis of copper and zinc urea nitrate (B79036) complexes has been shown to yield metallic copper and zinc oxide, respectively. at.ua The tailored decomposition of complexes of this compound could potentially lead to novel fluorinated materials.
Supramolecular Chemistry: The ability of the urea moiety to form strong hydrogen bonds, coupled with the potential for π-π stacking and other non-covalent interactions involving the aryl rings, makes these complexes interesting building blocks for the construction of complex supramolecular architectures. researchgate.net
Crystallography and Supramolecular Chemistry of N 2,4 Difluorophenyl N Phenylurea
Single-Crystal X-ray Diffraction Studies of N-(2,4-difluorophenyl)-N'-phenylurea and its Analogs
For instance, the crystal structure of 1,3-bis(3-fluorophenyl)urea (B11959935), a constitutional isomer of the target compound with the same chemical formula (C13H10F2N2O), has been determined. nih.gov This study revealed the existence of two concomitant polymorphs, one monoclinic and one orthorhombic, highlighting the potential for structural diversity in these systems. nih.gov Similarly, the crystal structure of 1,3-bis(4-fluorophenyl)urea (B1330515) has been elucidated, crystallizing in the monoclinic space group C2/c. iucr.org
Based on these and other studies of substituted phenylureas, it can be anticipated that the this compound molecule will exhibit a largely planar urea (B33335) fragment (–NH–CO–NH–). The dihedral angles between this central urea plane and the two aromatic rings (the 2,4-difluorophenyl and the phenyl rings) will be a key conformational feature. In many diaryl ureas, these rings are twisted out of the urea plane to varying degrees.
Table 1: Representative Crystallographic Data for Phenylurea Analogs
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) |
|---|---|---|---|
| 1,3-bis(3-fluorophenyl)urea (Monoclinic form) | Monoclinic | P2₁/c | Data not specified |
| 1,3-bis(3-fluorophenyl)urea (Orthorhombic form) | Orthorhombic | Pca2₁ | Data not specified |
| 1,3-bis(4-fluorophenyl)urea | Monoclinic | C2/c | 29.69 (between rings) |
| 1-(2-aminophenyl)-3-phenylurea | Monoclinic | P2₁/n | 47.0 (phenyl to urea), 84.43 (aminophenyl to urea) |
Analysis of Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. In phenylurea derivatives, the packing is typically dominated by hydrogen bonding.
A common motif in symmetrically substituted diaryl ureas is the formation of one-dimensional chains or tapes where molecules are linked by N-H...O=C hydrogen bonds. In the monoclinic form of 1,3-bis(3-fluorophenyl)urea, these hydrogen-bonded chains align in an antiparallel fashion, a typical arrangement for many diphenylureas. nih.gov However, the orthorhombic form of the same compound displays a rare parallel orientation of these chains. nih.gov
For the asymmetrically substituted this compound, it is expected that the crystal packing will also be heavily influenced by the formation of hydrogen-bonded chains. The specific arrangement of these chains (parallel or antiparallel) and how they further pack into a three-dimensional lattice will depend on other, weaker interactions.
Intermolecular Interactions: Hydrogen Bonding Networks (N-H...O=C), Halogen Bonding, and Pi-Stacking
The supramolecular architecture of phenylurea crystals is a result of a hierarchy of intermolecular interactions.
Hydrogen Bonding Networks (N-H...O=C): This is the most significant interaction in phenylurea crystals. The urea moiety provides two N-H donor groups and one C=O acceptor group, leading to the formation of robust hydrogen-bonded chains. In many diaryl ureas, these interactions form a characteristic tape or ribbon motif.
Halogen Bonding: The presence of fluorine atoms in this compound introduces the possibility of halogen bonding. While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, C-F...X interactions (where X can be an electronegative atom like oxygen or another fluorine) can still play a role in directing the crystal packing.
Pi-Stacking: The aromatic phenyl and difluorophenyl rings can interact through π-stacking. These interactions can be either face-to-face or offset (displaced face-to-face). The electronic nature of the rings (the phenyl ring being relatively electron-neutral and the difluorophenyl ring being electron-deficient) could favor offset π-stacking arrangements to minimize electrostatic repulsion.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
For 1,3-bis(3-fluorophenyl)urea, Hirshfeld surface analysis has been used to understand the packing differences between its polymorphs. nih.gov Such an analysis for this compound would be expected to show dominant contributions from O...H/H...O contacts, corresponding to the N-H...O=C hydrogen bonds. Other significant contributions would likely come from H...H, C...H/H...C, and F...H/H...F contacts. The relative contributions of these contacts would provide a detailed picture of the forces governing the crystal structure.
Table 2: Expected Contributions to the Hirshfeld Surface for a Phenylurea Compound
| Contact Type | Expected Contribution | Associated Interaction |
|---|---|---|
| O...H / H...O | High | N-H...O=C Hydrogen Bonding |
| H...H | Significant | van der Waals forces |
| C...H / H...C | Moderate | C-H...π interactions |
| F...H / H...F | Moderate | Weak hydrogen bonds/van der Waals |
| C...C | Low | π-π stacking |
| F...F | Low | Halogen-halogen contacts |
Polymorphism and its Structural Basis in Phenylurea Compounds
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. The different polymorphs of a substance can have different physical properties, such as melting point, solubility, and stability.
The existence of concomitant polymorphs for 1,3-bis(3-fluorophenyl)urea demonstrates that even subtle changes in crystallization conditions can lead to different crystal forms for difluorinated phenylureas. nih.gov The structural basis for this polymorphism lies in the different ways the hydrogen-bonded chains can pack. In the case of 1,3-bis(3-fluorophenyl)urea, the key difference is the parallel versus antiparallel arrangement of these chains. nih.gov It is plausible that this compound could also exhibit polymorphism, with potential variations in hydrogen bonding patterns and molecular conformations contributing to the formation of different crystalline phases.
Cocrystallization and Inclusion Compound Formation
Cocrystallization is a technique used to design new crystalline solids with modified physicochemical properties. It involves crystallizing a target molecule with a second, different molecule (a coformer) in a stoichiometric ratio. Phenylureas are excellent candidates for cocrystallization due to their strong hydrogen bonding capabilities.
Urea and its derivatives are known to be effective cocrystal formers. They can form robust hydrogen bonds with a variety of functional groups, such as carboxylic acids, amides, and phenols. Studies have shown that urea can form cocrystals with active pharmaceutical ingredients, sometimes leading to improved properties like solubility. It is conceivable that this compound could form cocrystals with suitable coformers, leading to new supramolecular architectures with potentially altered properties.
Inclusion compounds are another class of multicomponent solids where "guest" molecules are entrapped within the crystalline framework of a "host" molecule. While less common for simple phenylureas, the formation of inclusion compounds is a possibility, particularly if the crystal packing of this compound results in the formation of channels or cavities.
Environmental Fate and Mechanistic Degradation Studies of Phenylurea Compounds
Pathways of Chemical and Biological Transformation
The transformation of phenylurea compounds in the environment is a complex process involving both chemical and biological pathways. The primary routes of degradation for this class of compounds are microbial metabolism, photodegradation, and to a lesser extent, chemical hydrolysis. researchgate.netscilit.com
For N-(2,4-difluorophenyl)-N'-phenylurea, the expected transformation pathways would be analogous to other phenylureas. A key initial step in the biological degradation of many phenylurea herbicides is N-dealkylation. researchgate.netcapes.gov.br However, as this compound is not N-alkylated, this specific pathway is not directly applicable. Instead, the primary transformation routes are likely to be hydrolysis of the urea (B33335) bridge and hydroxylation of the aromatic rings.
Microbial action is a major driver of phenylurea herbicide degradation in soils. researchgate.net Various bacterial and fungal species have been identified that can break down these compounds. researchgate.netnih.gov The degradation can proceed through the cleavage of the urea side chain, followed by the breakdown of the resulting aniline (B41778) derivatives. researchgate.net
Chemical transformation can also occur, particularly through hydrolysis under acidic or alkaline conditions, although this is generally a slower process at neutral environmental pH. psu.edu Photodegradation, or the breakdown by sunlight, is another significant pathway, especially in surface waters or on soil surfaces. scilit.com
Metabolite and Transformation Product Identification (Non-Toxicological Context)
The degradation of this compound is expected to produce several intermediate metabolites before complete mineralization. Based on the degradation pathways of other phenylurea herbicides, the primary metabolites would likely be 2,4-difluoroaniline (B146603) and aniline, resulting from the hydrolysis of the urea linkage. researchgate.netnih.gov
Further transformation of these aniline intermediates can occur through microbial processes. These processes can include hydroxylation of the aromatic ring, leading to the formation of various hydroxylated anilines. For instance, the degradation of diuron (B1670789), a chlorinated phenylurea, leads to metabolites like N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov By analogy, the degradation of this compound would likely produce hydroxylated derivatives of 2,4-difluoroaniline and aniline.
The table below outlines the expected primary metabolites of this compound based on known phenylurea degradation pathways.
| Parent Compound | Predicted Primary Metabolites | Transformation Pathway |
| This compound | 2,4-difluoroaniline | Hydrolysis of the urea bridge |
| Aniline | Hydrolysis of the urea bridge | |
| Hydroxylated this compound | Ring hydroxylation |
Persistence Studies in Environmental Compartments (e.g., Soil, Water)
The persistence of a pesticide in the environment, often measured by its half-life (DT50), is influenced by a combination of its chemical properties and environmental conditions such as soil type, temperature, moisture, and microbial activity. Phenylurea herbicides can be moderately to highly persistent in soils, with reported field half-lives for compounds like diuron averaging 90 days, though this can be highly variable. psu.edu
The persistence of this compound would be expected to be in a similar range. The presence of the C-F bond, known for its strength, could potentially increase its persistence compared to non-fluorinated analogues. nih.govitrcweb.org Fluorinated pesticides, in general, can be more resistant to degradation. nih.gov
In aqueous environments, the persistence will depend on factors like sunlight exposure (photodegradation), microbial populations, and water chemistry. While some phenylurea herbicides have been found to be relatively persistent in water, their dissipation can be accelerated by factors such as the presence of photosensitizers. nih.govresearchgate.net
The following table provides a theoretical persistence profile for this compound based on data for other phenylurea herbicides.
| Environmental Compartment | Influencing Factors | Expected Persistence |
| Soil | Microbial activity, organic matter content, temperature, moisture | Moderately persistent |
| Water | Photodegradation, microbial degradation, pH | Variable, potentially shorter half-life in sunlit surface waters |
| Sediment | Sorption, anaerobic microbial activity | Potentially long-term persistence due to sorption |
Biodegradation Mechanisms by Microorganisms (Enzymatic and Biochemical Pathways)
Microbial degradation is a critical process for the breakdown of phenylurea herbicides in the environment. researchgate.net A variety of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. researchgate.netnih.gov The enzymatic pathways typically involve hydrolases that cleave the urea bond and oxygenases that hydroxylate the aromatic rings.
For this compound, the initial enzymatic attack would likely be mediated by a phenylurea hydrolase, an enzyme that has been identified in several bacteria. researchgate.net This would lead to the formation of 2,4-difluoroaniline and aniline. These aniline derivatives can then be further degraded by various microbial pathways. The degradation of anilines often proceeds via catechols, which are then subject to ring cleavage and entry into central metabolic pathways.
Photolytic and Hydrolytic Degradation Mechanisms
Photolytic Degradation: Photolysis, or degradation by light, is a significant abiotic degradation pathway for phenylurea herbicides, particularly in aquatic environments. scilit.com The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter or nitrates. scilit.comnih.gov
The photodegradation of phenylurea herbicides often involves reactions with hydroxyl radicals, leading to the hydroxylation of the aromatic ring. nih.gov For this compound, photolysis is expected to result in the formation of hydroxylated derivatives and potentially the cleavage of the urea bridge. The presence of photosensitizers like norfloxacin (B1679917) has been shown to accelerate the photodegradation of some phenylurea herbicides. nih.gov
Sorption and Leaching Behavior in Environmental Systems (Theoretical)
The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. Sorption is the process by which a chemical binds to a solid surface. For phenylurea herbicides, sorption is highly correlated with the organic carbon content of the soil. acs.orgnih.gov
Compounds with higher sorption coefficients (Kd or Koc) are more strongly bound to soil and are therefore less likely to leach into groundwater. The sorption of phenylurea herbicides generally increases with the number of halogen atoms on the phenyl ring. nih.gov Therefore, it is expected that this compound, with its two fluorine atoms, would exhibit moderate to strong sorption to soil organic matter.
This strong sorption would, in turn, reduce its leaching potential. However, in soils with low organic matter content, the mobility of the compound could be higher, increasing the risk of groundwater contamination. The leaching potential of phenylurea herbicides has been shown to be inversely related to their sorption coefficients. acs.orgnih.gov Fenuron, a phenylurea with no halogen substitutions, has a higher leaching potential than more halogenated compounds like diuron. acs.orgherts.ac.uk
The following table presents a theoretical summary of the sorption and leaching behavior of this compound.
| Parameter | Controlling Factors | Expected Behavior |
| Sorption (Kd/Koc) | Soil organic carbon content, clay content | Moderate to high sorption |
| Leaching Potential | Sorption coefficient, soil type, rainfall/irrigation | Low to moderate, depending on soil properties |
Advanced Research Avenues and Theoretical Applications of N 2,4 Difluorophenyl N Phenylurea
Role as Building Blocks in Advanced Organic Synthesis
The N-(2,4-difluorophenyl)-N'-phenylurea structure, characterized by its robust urea (B33335) linkage and substituted aryl rings, serves as a valuable precursor and building block in advanced organic synthesis. Its utility lies in its potential for further functionalization to create more complex molecules, including various heterocyclic compounds.
The synthesis of unsymmetrical diaryl ureas like this compound has traditionally been approached by the reaction of an aniline (B41778) with an isocyanate. nih.gov However, modern synthetic chemistry offers more sophisticated and versatile methods. For instance, palladium-catalyzed C-N cross-coupling reactions provide a general and efficient route to a wide array of diaryl ureas with good to excellent yields. nih.gov This involves a two-pot strategy where a protected urea undergoes arylation, followed by deprotection and a second arylation step. nih.gov This modular approach allows for the precise installation of different aryl groups, making it highly suitable for creating libraries of analogs for research purposes.
The urea moiety within the molecule can be a starting point for constructing heterocyclic systems. For example, condensation reactions with appropriate reagents can lead to the formation of new ring structures. Research has shown that oxazolones can react with phenylhydrazine (B124118) in acetic acid to yield 1,2,4-triazin-6(5H)-ones, demonstrating a pathway where a urea-like structure is integral to forming a new heterocycle. nih.gov While not directly demonstrated with this compound, the chemical principles suggest its potential application in similar synthetic strategies to access novel heterocyclic scaffolds. nih.govmdpi.com
The reactivity of the aryl rings, particularly the difluorophenyl group, also offers avenues for modification. The fluorine atoms can influence the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions, allowing for controlled derivatization.
Design of Functional Materials Incorporating Phenylurea Scaffolds
The phenylurea scaffold is a powerful hydrogen-bonding motif that is increasingly exploited in the field of supramolecular chemistry and materials science. tue.nl The two N-H groups and the carbonyl C=O group of the urea functionality can act as both hydrogen bond donors and acceptors, facilitating the formation of strong, directional, and predictable non-covalent interactions. tue.nlnih.gov These interactions can drive the self-assembly of small molecules into well-ordered, one-dimensional, or three-dimensional networks.
The incorporation of this compound or similar structures into polymers or as low-molecular-weight gelators can lead to the creation of functional materials with tailored properties. For instance, bis-urea based compounds have been used to construct supramolecular hydrogels that can act as mimics of the extracellular matrix. tue.nl The self-assembly process, driven by hydrogen bonding, hydrophobic interactions, and π-π stacking, results in fibrous networks that can immobilize large volumes of water. tue.nl The specific substitution pattern on the phenyl rings, such as the 2,4-difluoro substitution, can fine-tune the strength and geometry of these intermolecular interactions, thereby influencing the mechanical properties and stability of the resulting material. nih.gov
The urea-carboxylate interaction has been identified as another key motif for controlling solid-state packing, leading to the formation of extended hydrogen-bonded ribbons. scilit.com The relative orientation of the urea and another functional group on the phenyl core dictates the shape of the resulting supramolecular aggregate. scilit.com This principle allows for the rational design of crystalline materials and molecular scaffolds with specific architectures for applications in areas like molecular recognition and catalysis. scilit.comnih.gov
Theoretical Considerations in Agrochemical Design
The this compound moiety is a key substructure in several commercially important insecticides, most notably the benzoylphenyl urea (BPU) class, which includes compounds like diflubenzuron (B1670561) and lufenuron. researchgate.netfrontiersin.org These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton. researchgate.netnih.gov The significant biological activity of these parent compounds has spurred extensive theoretical research into the structural features required for efficacy.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool used to understand how the chemical structure of phenylurea derivatives relates to their insecticidal activity. nih.govresearchgate.net These computational models analyze the physicochemical properties of a series of related compounds to identify key determinants of their biological function. For phenylurea herbicides and insecticides, properties such as hydrophobicity (log P) and electronic parameters like the lowest unoccupied molecular orbital energy (E(LUMO)) have been shown to be critical for activity. nih.govnih.gov
The table below summarizes key parameters from QSAR studies on related phenylurea compounds, illustrating the properties that are theoretically important for agrochemical activity.
| Parameter | Description | Theoretical Importance in Agrochemical Design |
| Hydrophobicity (log P) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating how lipophilic a molecule is. | A quadratic correlation with antibody recognition in immunoassays for phenylurea herbicides suggests an optimal hydrophobicity is required for binding. nih.gov It also favors activity in some insecticide models. researchgate.net |
| E(LUMO) | The energy of the Lowest Unoccupied Molecular Orbital. | A lower E(LUMO) is correlated with better antibody recognition, indicating the importance of the molecule's ability to accept electrons. nih.gov |
| Inductive Effect | The electron-withdrawing or donating effect of a substituent. | Electron-withdrawing substituents on the anilide portion are linked to increased larvicidal activity in benzoylphenyl ureas. researchgate.net |
| Steric Parameters | Molecular descriptors related to the size and shape of the molecule or its substituents. | The width of substituents on the anilide ring can negatively impact activity, suggesting steric constraints at the target site. researchgate.net |
| This table is generated based on findings from related phenylurea compounds to infer theoretical considerations for this compound. |
Theoretical Applications in Drug Discovery Platforms (Focusing on Scaffold Design and Mechanism of Interaction, Excluding Efficacy/Safety)
The phenylurea scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets, particularly protein kinases. nih.govfrontiersin.orgresearchgate.net The urea moiety's ability to form strong and directional hydrogen bonds with amino acid residues in protein active sites makes it an ideal anchor for inhibitors. nih.govnih.gov this compound serves as a foundational scaffold for theoretical exploration in drug design.
Scaffold Design: The diarylurea structure is a key pharmacophore in numerous multi-kinase inhibitors, such as Sorafenib, which targets several pathways involved in tumor growth. researchgate.netnih.govasianpubs.org In the rational design of new inhibitors, the N,N'-diarylurea core is often used as the central piece. nih.gov The two aryl rings can be modified with various substituents to optimize interactions with hydrophobic pockets and other regions of the target protein. mdpi.comnih.gov The 2,4-difluoro substitution pattern on one of the phenyl rings can significantly influence the molecule's conformational preferences and electronic properties, which can be leveraged to enhance binding affinity and selectivity for a specific target. nih.gov Theoretical studies and docking simulations are used to predict how modifications to this basic scaffold will affect its fit within a target's binding site. nih.govresearchgate.net
Mechanism of Interaction: The primary theoretical role of the urea group is to act as a hydrogen bond donor-acceptor hinge, anchoring the inhibitor to the protein backbone. nih.govnih.gov In many kinase inhibitors, the urea N-H groups form hydrogen bonds with a conserved glutamate (B1630785) residue in the enzyme's hinge region, while the carbonyl oxygen can interact with a backbone N-H of a nearby aspartate residue. nih.gov The phenyl rings then extend into adjacent hydrophobic regions.
Computational studies reveal that substituents on the phenyl rings play a critical role. Halogen atoms, like the fluorine in this compound, can form halogen bonds or other non-covalent interactions, further stabilizing the drug-target complex. nih.gov Furthermore, ortho-substituents can induce a non-coplanar conformation between the phenyl ring and the urea group, which can be crucial for pre-organizing the molecule for optimal binding. nih.gov Stacking interactions between the urea functionality and aromatic side chains of amino acids within the protein have also been identified as contributing to binding affinity. nih.gov
| Interaction Type | Key Structural Element | Theoretical Role in Target Binding |
| Hydrogen Bonding | Urea N-H and C=O groups | Anchors the scaffold to the protein backbone, often in the hinge region of kinases. nih.govnih.gov |
| Hydrophobic Interactions | Phenyl rings | Occupy hydrophobic pockets adjacent to the primary binding site, enhancing affinity. nih.gov |
| π-Stacking | Urea moiety and aromatic side chains | Favorable interactions between the urea group and aromatic residues like tyrosine or phenylalanine. nih.gov |
| Conformational Control | ortho-substituents (e.g., fluorine) | Induces specific dihedral angles between the rings and urea plane, pre-organizing the ligand for a better fit. nih.gov |
| This table summarizes the theoretical interaction mechanisms of the phenylurea scaffold based on studies of related kinase inhibitors. |
Emerging Methodologies for Urea-Based Compound Development
The synthesis of unsymmetrical ureas, such as this compound, is a topic of ongoing research, with a focus on developing more efficient, safer, and environmentally friendly methods. Traditional methods often rely on hazardous reagents like phosgene (B1210022) or isocyanates. thieme-connect.comthieme-connect.com Emerging methodologies aim to circumvent these issues.
Catalytic Approaches: Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for forming the N-aryl bonds in diaryl ureas, offering high generality and yields. nih.gov This allows for the coupling of a wide variety of aryl halides with urea or its derivatives. nih.gov Other transition-metal-catalyzed methods have also been explored, using safer sources for the carbonyl group than phosgene. mdpi.com
Greener and Milder Conditions: There is a significant push towards "green chemistry" in urea synthesis. ureaknowhow.comresearchgate.net This includes the development of catalyst-free methods. One novel approach utilizes hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of amides and amines under mild conditions, avoiding the need for metal catalysts and high temperatures. mdpi.com Other green methods focus on using carbamates as intermediates, which can react with amines to produce unsymmetrical ureas without hazardous byproducts. thieme-connect.comthieme-connect.comnih.gov Electrochemical methods are also being developed for the synthesis of carbamates that can then be converted to ureas. acs.org
Recent innovations also include photocatalytic methods, which use visible light to drive chemical transformations, offering a sustainable and mild reaction pathway. acs.org Furthermore, research into the direct electrochemical synthesis of urea from nitrate (B79036) and carbon dioxide represents a frontier in sustainable chemical production, which could eventually be adapted for more complex derivatives. springernature.comresearchgate.netrsc.org
The table below highlights some of the emerging synthetic methodologies applicable to the development of urea-based compounds.
| Methodology | Key Features | Advantages over Traditional Methods |
| Pd-Catalyzed C-N Coupling | Uses a palladium catalyst to couple aryl halides with ureas. nih.gov | High efficiency, broad substrate scope, avoids direct use of isocyanates. nih.gov |
| Hypervalent Iodine Reagents | Employs reagents like PhI(OAc)₂ as a coupling mediator. mdpi.com | Metal-free, mild reaction conditions, low toxicity. mdpi.com |
| Carbamate (B1207046) Intermediates | Synthesis proceeds via an isolable carbamate intermediate. thieme-connect.comnih.gov | Avoids hazardous reagents like phosgene and isocyanates; can be scalable. thieme-connect.comthieme-connect.com |
| Electrocatalysis/Photocatalysis | Uses electricity or light to drive the reaction. acs.orgspringernature.com | Sustainable energy source, mild conditions, potential for novel reaction pathways. acs.orgspringernature.com |
| This table summarizes emerging synthetic routes for unsymmetrical ureas. |
Q & A
Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-N'-phenylurea, and how can purity be ensured?
The synthesis typically involves condensation reactions between 2,4-difluoroaniline and phenyl isocyanate derivatives under controlled conditions. A high-yield method (87%) employs coupling reagents like EDCI/HOBt in anhydrous DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane). Purity is verified using HPLC (>95%) and NMR spectroscopy to confirm the absence of unreacted intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- X-ray crystallography : Resolves bond lengths and angles, confirming the trans conformation of the urea moiety, critical for biological activity .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., fluorine-induced deshielding at 2,4-positions) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₃H₁₀F₂N₂O, MW 248.23 g/mol) .
Q. What preliminary biological screening assays are recommended?
Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to urea-based kinase inhibitors. Use fluorescence-based ATP competition assays (IC₅₀ determination) and cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How do substituents on the phenyl and difluorophenyl groups influence bioactivity?
SAR studies reveal:
- Fluorine atoms : Enhance lipophilicity (logP ~3.2) and metabolic stability by reducing CYP450-mediated oxidation .
- Chloro/trifluoromethyl analogs : Increase kinase binding affinity (ΔG = -9.2 kcal/mol in docking studies) but may reduce solubility .
- Methyl groups : Improve membrane permeability (PAMPA assay) but diminish target selectivity .
Q. How to resolve contradictions in reported biological activity across studies?
Discrepancies in IC₅₀ values (e.g., 2.4 µM vs. 18 µM for EGFR inhibition) may arise from:
- Assay conditions : ATP concentration (10 µM vs. 100 µM) impacts competitive inhibition .
- Cell line variability : Differences in efflux pump expression (e.g., MDR1 in HeLa) . Validate using orthogonal assays (SPR for binding kinetics, thermal shift assays for target engagement) .
Q. What computational strategies predict binding modes and off-target effects?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (PDB: 1M17). Focus on hydrogen bonds with backbone carbonyls (e.g., Met793 in EGFR) .
- MD simulations (GROMACS) : Assess conformational stability over 100 ns; RMSD <2 Å indicates stable binding .
- Pharmacophore modeling : Identify off-target risks (e.g., carbonic anhydrase IX) via shape similarity screening .
Q. What protocols ensure safe handling and storage?
- Handling : Use nitrile gloves and fume hoods; avoid inhalation (LD₅₀ >2000 mg/kg in rats, but irritant to mucous membranes) .
- Storage : -20°C under argon in amber vials; stability confirmed by TLC over 6 months .
Emerging Research Directions
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or sensors?
The urea moiety’s hydrogen-bonding capability enables coordination with lanthanides (e.g., Eu³⁺) for luminescent MOFs. Preliminary studies show emission at 615 nm (λₑₓ = 395 nm) .
Q. What in vivo models are suitable for pharmacokinetic studies?
Use Sprague-Dawley rats for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
